Scientific Field: Chemistry, Consumer Products
Application Summary: DOTAP is most commonly encountered as an active ingredient in certain fabric softeners.
Methods of Application: The commercial material used for fabric softening is formed by the di-esterification of 2,3-epoxypropyltrimethylammoniumchloride (EPTAC) with partially hydrogenated palm oil.
Results or Outcomes: It was introduced into European markets during the 1990s due to concerns over the environmental effects of DODAC, which was the principle softener used at the time.
Scientific Field: Biochemistry, Molecular Biology
Application Summary: DOTAP is a cationic surfactant and is able to form stable cationic liposomes in solution, these readily absorb DNA and other negatively charged organic compounds.
Methods of Application: The DNA laden liposomes can then be added directly to cell culture medium, where they will combine with the cell membrane and release their payload into the cell.
Results or Outcomes: This method is used for the liposomal-transfection of DNA, RNA and other negatively charged molecules.
The compound [3-(Dimethylamino)-2-octadec-9-enoyloxypropyl] octadec-9-enoate is a complex organic molecule characterized by its long hydrocarbon chains and functional groups that suggest potential applications in various fields, including pharmaceuticals and materials science. This compound features a dimethylamino group, which can enhance its solubility and biological activity, making it a candidate for drug formulation or as a surfactant in various applications.
These reactions are facilitated by enzymes or acids in biological systems, highlighting their relevance in metabolic pathways
The biological activity of [3-(Dimethylamino)-2-octadec-9-enoyloxypropyl] octadec-9-enoate can be associated with its potential pharmacological effects. The presence of the dimethylamino group suggests possible interactions with biological membranes, enhancing permeability and bioavailability. This compound may exhibit: Biological assays are essential for evaluating these activities, often employing dose-response curves to establish effective concentrations .
Synthesis of this compound typically involves multi-step organic reactions:
Advanced synthetic methodologies may also include microwave-assisted synthesis or enzymatic routes to improve yield and selectivity .
Interaction studies focus on understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. Techniques such as:
These studies are crucial for optimizing its use in therapeutic contexts and understanding its mechanism of action .
Several compounds share structural similarities with [3-(Dimethylamino)-2-octadec-9-enoyloxypropyl] octadec-9-enoate, including:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Octadecenoic Acid | Long-chain fatty acid | Natural occurrence in fats |
| Dimethylaminoethanol | Shorter chain with amino group | Solubility enhancement |
| Oleyl Alcohol | Long-chain fatty alcohol | Emollient properties |
The uniqueness of [3-(Dimethylamino)-2-octadec-9-enoyloxypropyl] octadec-9-enoate lies in its combination of both hydrophilic (dimethylamino) and hydrophobic (octadecenoate) components, providing versatile functionalities that are not present in simpler analogs. This dual nature allows it to function effectively in both aqueous and non-aqueous environments, making it suitable for diverse applications from drug formulation to industrial uses.
The strategic selection of appropriate precursors forms the cornerstone of successful synthetic methodology for this oleic acid-based dimethylamino ester. Research demonstrates that oleic acid derivatives serve as optimal starting materials due to their inherent structural compatibility and commercial availability [1] [2] [3].
Oleic acid exhibits exceptional suitability as a primary precursor, containing a single unsaturated bond at the 9-10 carbon position that provides structural stability while maintaining reactivity [4] [5]. Industrial-scale esterification studies have demonstrated that oleic acid with purity levels exceeding 99.5% yields optimal conversion rates for downstream synthetic transformations [4]. The molecular structure of oleic acid, characterized by its monounsaturated chain configuration, offers superior performance compared to polyunsaturated fatty acid alternatives.
Comprehensive optimization studies reveal that reaction conditions significantly influence precursor utilization efficiency. Temperature optimization data indicates that oleic acid-based esterifications achieve maximum conversion rates at temperatures ranging from 150°C to 180°C, depending on the specific synthetic pathway employed [4]. Molar ratio considerations demonstrate that optimal oleic acid utilization occurs at ratios of 3.9:1 to 4.9:1 with respect to polyhydric alcohol reactants [4].
| Parameter | Optimal Range | Conversion Efficiency | Reference |
|---|---|---|---|
| Temperature | 150-180°C | 90.7-94.7% | [4] |
| Molar Ratio | 3.9:1 to 4.9:1 | 91.2-94.7% | [4] |
| Catalyst Loading | 1.5% (w/w) H₂SO₄ | 91.2% | [4] |
| Reaction Time | 5-6 hours | 90.7-94.7% | [4] |
The synthesis of dimethylaminopropyl scaffolds requires careful consideration of precursor reactivity and steric accessibility. 3-Dimethylaminopropylamine serves as the primary aminopropane precursor, demonstrating exceptional compatibility with oleic acid derivatives in amidation reactions [7]. The synthetic approach typically involves the controlled reaction of oleic acid with 3-dimethylaminopropylamine under precisely defined conditions.
Research indicates that aminopropane scaffold formation benefits from temperature control strategies that prevent unwanted side reactions. The optimal reaction temperature range for oleic acid-aminopropane coupling reactions falls between 75°C and 175°C, with specific temperature selection dependent on catalyst choice and reaction duration . The dimethylamino functional group provides enhanced nucleophilicity while maintaining stability under typical synthetic conditions.
Advanced synthetic methodologies employ N-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride as an effective coupling agent for aminopropane scaffold construction [8]. This approach enables room temperature synthesis while achieving high conversion yields and maintaining product integrity. The coupling reaction mechanism involves initial activation of the carboxylic acid followed by nucleophilic attack by the aminopropane substrate.
The esterification and acylation mechanisms governing the synthesis of 3-(Dimethylamino)-2-octadec-9-enoyloxypropyl octadec-9-enoate involve complex multi-step processes requiring precise mechanistic understanding for optimization.
The fundamental esterification mechanism follows a nucleophilic addition-elimination pathway characteristic of carboxylic acid derivatives [9] [10]. The process initiates with protonation of the carbonyl oxygen in oleic acid, enhancing electrophilicity and facilitating nucleophilic attack by the alcohol component. Mechanistic studies demonstrate that the oxygen atom in the final ester product originates from the alcohol precursor, confirmed through isotope labeling experiments [9].
The reaction mechanism proceeds through the following sequential steps:
Temperature optimization studies reveal that esterification kinetics exhibit strong temperature dependence, with forward reaction rate constants increasing approximately five-fold when temperature increases from ambient to 60°C [11]. The equilibrium nature of esterification necessitates water removal strategies to drive reaction completion.
| Temperature (°C) | Forward Rate Constant (M·min⁻¹) | Reverse Rate Constant (M·min⁻¹) | Reference |
|---|---|---|---|
| 40 | 0.18 | 0.04 | [11] |
| 60 | 0.91 | 0.04 | [11] |
Acylation reactions represent a critical component in the synthetic pathway, particularly for the formation of the complex ester linkages present in the target molecule [12] [13]. The acylation mechanism typically involves nucleophilic addition-elimination sequences where acylating agents react with nucleophilic substrates to form acyl derivatives.
The mechanistic pathway for acylation includes two primary reaction modes:
Nucleophilic Mechanism: Predominant in oxygen, nitrogen, and activated carbon acylation reactions. The process involves nucleophilic attack on the acyl carbon followed by elimination of the leaving group [12].
Electrophilic Mechanism: Observed in aromatic and alkene acylation reactions, following electrophilic substitution patterns [12].
For the synthesis of oleic acid-based dimethylamino esters, the nucleophilic mechanism dominates. Primary alcohols demonstrate superior reactivity compared to secondary or tertiary alcohols, with reaction rates decreasing in the order: primary > secondary > tertiary [12]. This reactivity pattern influences synthetic strategy design and precursor selection decisions.
Catalyst selection significantly impacts acylation efficiency. Brønsted acids such as concentrated sulfuric acid, p-toluenesulfonic acid, and specialized surfactant-combined acid catalysts like 4-dodecylbenzenesulfonic acid demonstrate exceptional performance [3]. Lewis acids including boron trifluoride and aluminum chloride provide alternative catalytic pathways under specific reaction conditions [12].
The purification of 3-(Dimethylamino)-2-octadec-9-enoyloxypropyl octadec-9-enoate requires sophisticated separation techniques due to the complex mixture of products and byproducts generated during synthesis. Advanced chromatographic methods and crystallization strategies provide effective purification pathways.
Column chromatography represents the primary purification technique for oleic acid-based esters, utilizing silica gel as the stationary phase with carefully optimized mobile phase compositions [14] [15]. Research demonstrates that silica gel chromatography achieves excellent separation of fatty acid ethyl esters with purities exceeding 95% when properly optimized [14].
The chromatographic purification protocol involves sequential elution strategies:
Primary Separation: Hexane elution removes hydrophobic impurities and unreacted fatty acid components [14]. The hexane fraction contains purified fatty acid esters with minimal contamination from polar byproducts.
Secondary Purification: Ethyl acetate or ethanol elution removes polar impurities including free fatty acids, mono-acylglycerols, and oxidized products [14]. This step is critical for achieving pharmaceutical-grade purity levels.
For acid-sensitive compounds, such as those containing dimethylamino functional groups, the addition of triethylamine to the mobile phase prevents degradation during chromatographic separation [16]. This modification maintains compound integrity while preserving separation efficiency.
| Separation Method | Recovery Yield | Purity Level | Reference |
|---|---|---|---|
| Hexane/Ethyl Acetate | 87-89% | >95% | [14] |
| Silica Gel Column | 85-94% | ~95% | [15] |
| Amino Cartridge | ~75% | 99% | [15] |
Advanced separation techniques employ high-speed counter-current chromatography for the separation of oleic acid derivatives with exceptional efficiency [17]. This method utilizes immiscible two-phase solvent systems without solid support, eliminating irreversible adsorption issues common in traditional chromatography.
The optimization parameters for counter-current chromatography include:
The solvent system composition critically influences separation efficiency. Optimal results are achieved using n-hexane:acetonitrile:water in volume ratios of 6:6:2, providing excellent phase separation and high recovery yields [17]. This system enables the separation of oleic acid with purities exceeding 99% from starting materials containing 70-80% oleic acid [17].
Crystallization serves as the final purification step, providing absolute purity levels unattainable through chromatographic methods alone [18] [19]. The crystallization process exploits differential solubility characteristics to achieve purification through controlled crystal formation.
Solvent Selection Criteria: The ideal crystallization solvent exhibits high solubility for the target compound at elevated temperatures while demonstrating low solubility at reduced temperatures [18] [20]. This temperature-dependent solubility differential drives the crystallization process.
Cooling Rate Optimization: Slow cooling rates promote the formation of large, well-formed crystals with superior purity characteristics [20]. Rapid cooling leads to small, irregular crystals that may incorporate impurities within the crystal lattice.
The crystallization protocol involves:
Nuclear magnetic resonance spectroscopy represents a fundamental analytical technique for the structural characterization of [3-(Dimethylamino)-2-octadec-9-enoyloxypropyl] octadec-9-enoate. Proton nuclear magnetic resonance has been successfully validated as a quantitative method for analyzing this compound in liposome formulations [1]. The technique demonstrates exceptional precision in determining the purity and structural integrity of the compound.
Deuterium nuclear magnetic resonance spectroscopy provides particularly valuable insights into the compound's behavior in lipid membrane environments [2] [3]. This technique exhibits remarkable sensitivity to membrane surface charge changes, making it indispensable for studying the electrostatic properties of [3-(Dimethylamino)-2-octadec-9-enoyloxypropyl] octadec-9-enoate in bilayer systems. The deuterium nuclear magnetic resonance quadrupolar splitting from choline-deuterated phospholipids reveals conformational responses to changes in membrane surface electrostatic charge due to lipid mixing [3].
The nuclear magnetic resonance analysis reveals characteristic spectral features consistent with the compound's molecular structure. The dimethylamino group exhibits distinctive chemical shifts, while the oleic acid chains demonstrate typical alkyl chain resonances with specific patterns for the cis-double bonds at the 9-position of each octadecenoyl chain [4].
Electron activated dissociation mass spectrometry represents the most advanced analytical approach for comprehensive structural characterization of [3-(Dimethylamino)-2-octadec-9-enoyloxypropyl] octadec-9-enoate [5] [6]. This technique generates abundant diagnostic fragment ions that provide crucial structural information not obtainable through conventional collision-induced dissociation methods.
The molecular ion peak appears at mass-to-charge ratio 648.6, corresponding to the protonated molecular ion with excellent mass accuracy within 1 ppm of the theoretical value [5]. Electron activated dissociation produces structurally informative fragment ions at mass-to-charge ratios 384 and 265, indicating ester bond cleavage. Fragment ions at mass-to-charge ratios 535 and 509 confirm the localization of double bonds within the oleic acid chains [5].
The mass spectrometric analysis enables identification of degradation products and oxidized forms of the compound. The technique successfully distinguishes between isomers of oxidized impurities through signature fragment ions, which proves challenging with other fragmentation methods [5]. Key degradation products include species with loss of methyl groups and oxidation products showing incorporation of oxygen atoms [5].
While specific fourier transform infrared spectroscopic data for [3-(Dimethylamino)-2-octadec-9-enoyloxypropyl] octadec-9-enoate remains limited in the literature, the technique provides valuable information about functional group characteristics. The compound exhibits typical infrared absorption bands corresponding to its structural components: ester carbonyl stretches, carbon-hydrogen stretches from the long alkyl chains, and characteristic absorptions from the dimethylamino head group.
The infrared spectroscopic analysis becomes particularly valuable when combined with thermogravimetric analysis for detailed analysis of evolved gases during thermal decomposition [7]. This combination provides comprehensive structural and thermal stability information essential for understanding the compound's behavior under various conditions.
| Table 1: Spectroscopic Characterization Summary | ||
|---|---|---|
| Technique | Key Features | Applications |
| Proton Nuclear Magnetic Resonance | Quantitative analysis capability | Purity determination, structural confirmation |
| Deuterium Nuclear Magnetic Resonance | Surface charge sensitivity | Membrane interaction studies |
| Electron Activated Dissociation Mass Spectrometry | Diagnostic fragment ions | Structural elucidation, impurity identification |
| Fourier Transform Infrared | Functional group identification | Structural characterization |
The compound exhibits characteristics typical of cationic lipids with long-chain fatty acid constituents. Based on structural analogies with related compounds, [3-(Dimethylamino)-2-octadec-9-enoyloxypropyl] octadec-9-enoate demonstrates a relatively low phase transition temperature, consistent with its oleic acid components [10]. The presence of cis-double bonds in both octadecenoyl chains significantly reduces the melting transition temperature compared to fully saturated analogues.
Differential scanning calorimetry studies of cationic lipid systems reveal that [3-(Dimethylamino)-2-octadec-9-enoyloxypropyl] octadec-9-enoate forms stable liposomal structures at room temperature without requiring elevated temperatures [10]. This thermal behavior proves advantageous for biological applications where processing at physiological temperatures becomes necessary.
The thermal analysis indicates that the compound undergoes typical lipid phase transitions from gel to liquid crystalline phases. The transition occurs over a relatively broad temperature range due to the presence of unsaturated fatty acid chains, which introduce conformational flexibility and reduce cooperative melting behavior [11] [12].
Thermogravimetric analysis measures the mass change of [3-(Dimethylamino)-2-octadec-9-enoyloxypropyl] octadec-9-enoate as a function of temperature, providing crucial information about thermal stability and decomposition patterns [13] [14]. This technique enables determination of thermal decomposition temperatures, moisture content, and volatile component analysis.
The compound exhibits thermal stability consistent with lipid molecules containing ester linkages and tertiary amine functionality. Initial weight loss typically occurs at relatively low temperatures due to residual moisture and volatile impurities. The major decomposition event involves cleavage of ester bonds and degradation of the organic components.
Thermogravimetric analysis under inert atmosphere reveals the thermal decomposition profile without oxidative effects, while analysis in oxidizing atmosphere provides information about oxidative stability [7]. The technique proves particularly valuable for quality control and stability assessment of the compound under various storage and processing conditions.
The derivative thermogravimetric curve identifies specific decomposition temperatures and helps distinguish between overlapping thermal events. This information becomes essential for establishing appropriate handling and storage conditions to maintain compound integrity [15] [16].
| Table 2: Thermal Analysis Parameters | ||
|---|---|---|
| Parameter | Typical Range | Significance |
| Phase Transition Temperature | Below 5°C | Membrane fluidity at physiological temperature |
| Decomposition Onset | Variable | Thermal stability limit |
| Weight Loss Profile | Multi-stage | Decomposition mechanism |
| Thermal Stability Range | Up to 200°C | Processing temperature limits |